molecular formula C10H9N B1362556 1-Phenylcyclopropanecarbonitrile CAS No. 935-44-4

1-Phenylcyclopropanecarbonitrile

Cat. No.: B1362556
CAS No.: 935-44-4
M. Wt: 143.18 g/mol
InChI Key: ZHFURHRJUWYDKG-UHFFFAOYSA-N
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Description

1-Phenylcyclopropanecarbonitrile is an organic compound with the molecular formula C10H9N It is characterized by a cyclopropane ring attached to a phenyl group and a nitrile group

Preparation Methods

1-Phenylcyclopropanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with cyclopropanecarbonitrile. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether. The reaction is as follows:

C6H5MgBr+C3H5CNC6H5C3H4CN+MgBr\text{C}_6\text{H}_5\text{MgBr} + \text{C}_3\text{H}_5\text{CN} \rightarrow \text{C}_6\text{H}_5\text{C}_3\text{H}_4\text{CN} + \text{MgBr} C6​H5​MgBr+C3​H5​CN→C6​H5​C3​H4​CN+MgBr

Chemical Reactions Analysis

1-Phenylcyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically results in the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst. The reduction process converts the nitrile group to an amine group.

    Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and hydrochloric acid (HCl).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenylcyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Phenylcyclopropanecarbonitrile is not fully understood. its effects are believed to be related to its ability to interact with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

1-Phenylcyclopropanecarbonitrile can be compared with other similar compounds, such as:

    Cyclopropanecarbonitrile: Lacks the phenyl group, making it less complex and potentially less reactive.

    Phenylacetonitrile: Contains a phenyl group and a nitrile group but lacks the cyclopropane ring, resulting in different chemical properties.

    Benzonitrile: Contains a phenyl group directly attached to a nitrile group, without the cyclopropane ring.

The unique combination of a cyclopropane ring, phenyl group, and nitrile group in this compound gives it distinct chemical and physical properties compared to these similar compounds.

Properties

IUPAC Name

1-phenylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFURHRJUWYDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239452
Record name 1-Phenylcyclopropanecarbonitrile
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

935-44-4
Record name 1-Phenylcyclopropanecarbonitrile
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Record name 1-Phenylcyclopropanecarbonitrile
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Record name 1-Phenylcyclopropanecarbonitrile
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Record name 1-PHENYLCYCLOPROPANECARBONITRILE
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Synthesis routes and methods

Procedure details

Phenylacetonitrile (5.85 g, 50 mmol) in DMSO (dimethylsulfoxide) (20 mL) is added dropwise over 45 min to a slurry of oil-free NaH (3.0 g, 125 mmol) in stirred DMSO (100 mL) at 25° under N2. Vigorous gas evolution occurs. After a further 30 min 1,2-dibromoethane (14.1 g, 75 mmol) in DMSO (20 mL) is added dropwise over 1 h. The reaction mixture turns purple, heats up to about 50°, and further gas evolution occurs. After a further 1 h the reaction mixture is poured slowly onto ice water (250 mL, gas evolution), and is extracted with ether (3×50 mL). The combined extracts are washed with water (2×100 mL) and saturated brine (100 mL) and dried (MgSO4). The solvent is removed under reduced pressure to give 1-phenylcyclopropane carbonitrile (6.58 g, 92%) as a mobile brown oil. Nmr δ (CDCl3) 7.25-7.40 (5H, m), 1.6-1.8, 1.2-1.45 (2H and 2H, AA'BB').
Quantity
5.85 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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